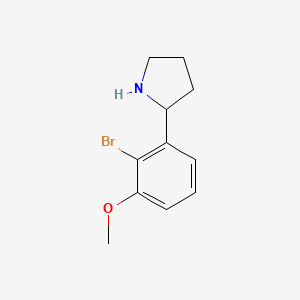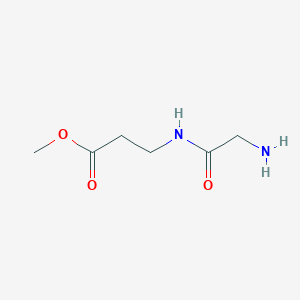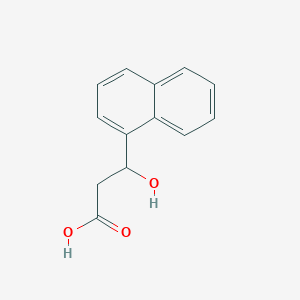
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of propanoic acid, where a hydroxyl group and a naphthalene ring are attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives, followed by hydroxylation of the resulting product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(naphthalen-1-yl)propanol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Naphthyl)propanoic acid: Similar structure but lacks the hydroxyl group.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains an amino group instead of a hydroxyl group.
3-Amino-3-(naphthalen-1-yl)propanoic acid: Contains both an amino and a carboxylic acid group
Uniqueness
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a naphthalene ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,15,16) |
Clave InChI |
AAYXDRAGVRPGQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13599175.png)
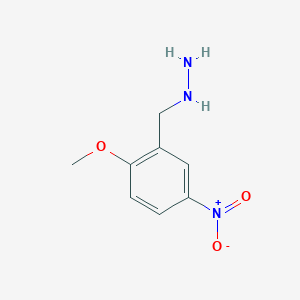
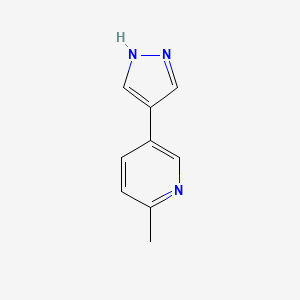
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)

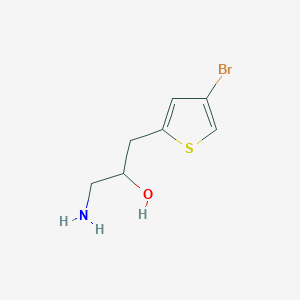
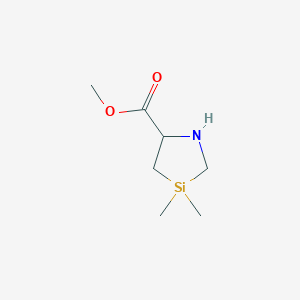
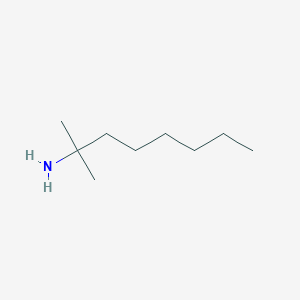

![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
